3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one
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Overview
Description
3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one is an organic compound belonging to the class of chromen-4-ones It is characterized by the presence of three hydroxyl groups and a methyl group attached to the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phenol derivative with a methyl ketone in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used as a natural colorant and in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5,6,8-Trihydroxy-2-methylbenzo[g]chromen-4-one: Similar structure but with different hydroxyl group positions.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Similar core structure but with different functional groups.
5,6,7-Trihydroxyflavone: Similar hydroxylation pattern but different core structure.
Uniqueness
3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one is unique due to its specific hydroxylation pattern and methyl group, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H8O5 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
3,5,6-trihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-4-8(12)10(14)7-6(15-4)3-2-5(11)9(7)13/h2-3,11-13H,1H3 |
InChI Key |
ZKGMJXQRUGZMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=CC(=C2O)O)O |
Origin of Product |
United States |
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